2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is an organic compound characterized by its unique molecular structure, which contributes to its distinct chemical and biological properties. The compound has the molecular formula and is classified under the category of piperazine derivatives, which are known for their applications in medicinal chemistry and organic synthesis. This compound is notable for its potential applications in drug development and biochemical research.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 4-methylpiperazine-2,3-dione with butanoic acid. It is available from several chemical suppliers and databases, including BenchChem and ChemDiv, where it is often listed as a building block for further chemical synthesis.
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid belongs to the class of carboxylic acids due to the presence of the carboxyl functional group (-COOH). Its structural features classify it as a heterocyclic compound, specifically a derivative of piperazine, which contains nitrogen atoms in its ring structure.
The synthesis of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid typically involves the following steps:
In an industrial context, large-scale production may utilize batch or continuous processes. The production process includes raw material preparation, reaction execution, purification stages, and quality control measures to ensure compliance with specifications. The choice of method depends on economic factors and environmental considerations.
The molecular structure of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid can be represented using various chemical notation systems:
CCC(C(=O)O)N(CCN(C)C1=O)C1=O
InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15)
The compound has a molecular weight of approximately . Its structure includes a butanoic acid moiety attached to a piperazine ring that contains two carbonyl groups (dioxo), contributing to its reactivity.
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The conditions (temperature, solvent choice, pH) are critical in determining the outcome and efficiency of these reactions.
The mechanism of action for 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biochemical effects. The specific pathways depend on the context in which the compound is applied—be it in drug development or biochemical research.
The physical properties of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid include:
Key chemical properties include:
Relevant data on boiling point, melting point, and density may vary based on purity and specific conditions but are essential for practical applications.
The applications of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid span several fields:
This compound's unique structure makes it particularly useful in advancing scientific knowledge and developing new technologies across multiple domains.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4